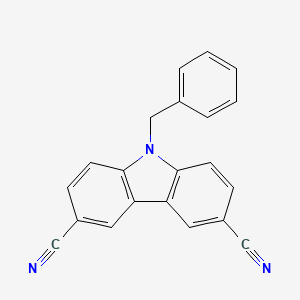

9-Benzyl-3,6-dicyanocarbazole

描述

Structure

3D Structure

属性

CAS 编号 |

65768-90-3 |

|---|---|

分子式 |

C21H13N3 |

分子量 |

307.3 g/mol |

IUPAC 名称 |

9-benzylcarbazole-3,6-dicarbonitrile |

InChI |

InChI=1S/C21H13N3/c22-12-16-6-8-20-18(10-16)19-11-17(13-23)7-9-21(19)24(20)14-15-4-2-1-3-5-15/h1-11H,14H2 |

InChI 键 |

ZTZREANLJWKBNJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C#N)C4=C2C=CC(=C4)C#N |

产品来源 |

United States |

Advanced Spectroscopic and Photophysical Investigations of 9 Benzyl 3,6 Dicyanocarbazole

Fundamental Electronic Transitions and Excited State Dynamics

The electronic properties of 9-Benzyl-3,6-dicyanocarbazole are governed by transitions between its molecular orbitals. The highest occupied molecular orbital (HOMO) is primarily localized on the electron-donating carbazole (B46965) unit, while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-accepting dicyano substituents. ossila.com Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, leading to an excited state with a significant charge transfer character.

The dynamics of these excited states are complex and involve several competing relaxation pathways. Following initial excitation to a locally excited (LE) state, the molecule can undergo conformational changes to reach a more stable intramolecular charge transfer (ICT) state. diva-portal.org The efficiency of these processes and the subsequent de-excitation pathways, which include fluorescence and non-radiative decay, are highly dependent on the molecular environment and conformation. Time-resolved spectroscopic techniques are crucial for elucidating the kinetics of these excited-state dynamics, providing insights into the rates of charge separation and recombination. researchgate.net

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer is a fundamental process in this compound, where photoexcitation induces a significant redistribution of electron density from the carbazole donor to the cyano acceptors. ossila.com This phenomenon is central to the molecule's photophysical behavior and is the origin of its interesting optical properties.

Solvatochromic Effects in Charge Transfer Systems

The significant change in dipole moment between the ground and the ICT state leads to pronounced solvatochromism. This means that the absorption and emission spectra of this compound exhibit a strong dependence on the polarity of the solvent. In nonpolar solvents, the emission is typically from a locally excited state, appearing at higher energies (blue-shifted). As the solvent polarity increases, the more polar ICT state is stabilized, leading to a red-shift in the fluorescence spectrum. This effect is a hallmark of molecules with strong charge transfer character and provides a powerful tool for probing the nature of the excited state. researchgate.netnih.gov

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) |

| Toluene | 2.38 | Blue-shifted emission |

| Tetrahydrofuran (THF) | 7.58 | Intermediate emission |

| Acetonitrile | 37.5 | Red-shifted emission |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Significantly red-shifted emission |

| Note: This table represents expected trends based on solvatochromic principles in D-A molecules. Actual values for this compound would require specific experimental data. |

Twisted Intramolecular Charge Transfer (TICT) Mechanisms and Conformational Dynamics

For many D-A molecules, the ICT process is coupled with significant conformational changes, leading to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. ossila.comrsc.org In this model, following photoexcitation, the donor and acceptor moieties twist around the single bond connecting them. diva-portal.orgrsc.org This rotation leads to a decoupling of the π-systems, which stabilizes the charge-separated state. ossila.com The formation of the TICT state is often associated with dual fluorescence, where both the LE and TICT states emit, although in many cases, the emission is dominated by the lower-energy TICT state. The benzyl (B1604629) group in this compound can sterically influence the rotational dynamics around the C-N bond, thereby affecting the formation and stability of the TICT state.

Thermally Activated Delayed Fluorescence (TADF) Properties

Molecules with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST) can exhibit Thermally Activated Delayed Fluorescence (TADF). beilstein-journals.org In such molecules, non-emissive triplet excitons can be converted back to emissive singlet excitons through reverse intersystem crossing (RISC), a process that is thermally activated. scm.com This mechanism allows for the harvesting of both singlet and triplet excitons, potentially leading to near-100% internal quantum efficiencies in OLEDs. beilstein-journals.org The D-A architecture of this compound, which promotes a separation of the HOMO and LUMO, is a key design principle for achieving a small ΔEST. beilstein-journals.org The efficiency of the TADF process is sensitive to the molecular structure and the rigidity of the environment.

| Parameter | Description | Importance for TADF |

| ΔEST | Energy gap between the lowest singlet (S1) and triplet (T1) states. | A small ΔEST is crucial for efficient reverse intersystem crossing (RISC). |

| kRISC | Rate of reverse intersystem crossing (T1 → S1). | A high kRISC leads to efficient conversion of triplet to singlet excitons. |

| τd | Lifetime of the delayed fluorescence component. | Indicates the timescale of the T1 → S1 → S0 process. |

| ΦPL | Photoluminescence quantum yield. | Represents the overall efficiency of light emission. |

| This table outlines key parameters for evaluating TADF performance. |

Time-Resolved Spectroscopic Approaches for Excited State Characterization

To unravel the complex sequence of events following photoexcitation in this compound, time-resolved spectroscopic techniques are indispensable. Femtosecond transient absorption spectroscopy can monitor the initial formation of the LE state and its evolution into the ICT or TICT state in real-time. diva-portal.org Time-resolved fluorescence measurements, including time-correlated single-photon counting (TCSPC), can distinguish between prompt fluorescence from the S1 state and delayed fluorescence characteristic of TADF, allowing for the determination of excited-state lifetimes and rate constants for the various decay processes. beilstein-journals.org These advanced techniques provide a detailed picture of the excited-state landscape and the dynamics that govern the photophysical properties of this fascinating molecule.

Electrochemical Behavior and Charge Transport Mechanisms of 9 Benzyl 3,6 Dicyanocarbazole

Redox Processes and Electroactivity Analysis

The electrochemical behavior of 9-Benzyl-3,6-dicyanocarbazole is characterized by its redox activity, which can be investigated using techniques like cyclic voltammetry (CV). CV measurements allow for the determination of the oxidation and reduction potentials of a molecule, providing insights into its ability to donate or accept electrons. researchgate.net For carbazole (B46965) derivatives, the derivatization at various positions can significantly alter their electrical and optical properties. researchgate.net

The presence of electron-withdrawing cyano (-CN) groups at the 3 and 6 positions of the carbazole core significantly influences its electronic properties. These groups lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The benzyl (B1604629) group at the 9-position, while primarily a bulky substituent, can also modulate the electronic properties through steric and inductive effects.

In a typical CV experiment, the onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined. These values are crucial for estimating the HOMO and LUMO energy levels, respectively. For instance, in related dicyanocarbazole derivatives, the reduction onset potentials have been observed in the range of -1.63 to -1.47 V, while the onset of the first oxidation wave ranges from 1.02 to 1.09 V. beilstein-journals.org These redox processes are often irreversible, indicating that the molecule undergoes chemical changes after electron transfer.

The electroactivity of this compound makes it a candidate for various applications in organic electronics, where controlled charge injection and transport are essential. The ability to undergo redox reactions is a fundamental requirement for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

Frontier Molecular Orbital (FMO) Energy Level Alignment (HOMO/LUMO)

The frontier molecular orbitals, namely the HOMO and LUMO, are critical in determining the electronic and optical properties of a molecule. ossila.com The HOMO is the highest energy orbital occupied by electrons and its energy level relates to the ionization potential (IP) or oxidation potential. ossila.com The LUMO is the lowest energy orbital that is unoccupied and its energy level is associated with the electron affinity (EA) or reduction potential. ossila.com The energy difference between the HOMO and LUMO is the energy gap (E_g), which is a key parameter for optoelectronic applications.

The HOMO and LUMO energy levels of this compound can be estimated from electrochemical data or calculated using theoretical methods like density functional theory (DFT). The presence of the two cyano groups is expected to significantly lower both the HOMO and LUMO levels compared to unsubstituted carbazole. This is a common strategy in molecular design to achieve good electron-transporting materials. beilstein-journals.org

For similar dicyanopyridyl-containing carbazole derivatives, the ionization potentials (IP), which are related to the HOMO level, were found to be in the range of 6.04–6.21 eV. beilstein-journals.org The electron affinities (EA), related to the LUMO level, were in the range of 3.28–3.46 eV. beilstein-journals.org These high IP values indicate good hole-blocking properties, while the relatively low EA values suggest pertinent electron-injecting capabilities. beilstein-journals.org

The alignment of these FMO levels with the work functions of electrodes and the energy levels of other materials in a device is crucial for efficient charge injection and transport. A well-aligned energy level cascade facilitates the movement of charge carriers across interfaces, minimizing energy barriers and improving device performance.

Table 1: Estimated Frontier Molecular Orbital (FMO) Energy Levels for Dicyanocarbazole Derivatives

| Parameter | Energy Range (eV) | Reference |

| Ionization Potential (IP) | 6.04 – 6.21 | beilstein-journals.org |

| Electron Affinity (EA) | 3.28 – 3.46 | beilstein-journals.org |

| Optical Band Gap (E_g) | 2.74 – 2.8 | beilstein-journals.org |

Note: The data presented is for structurally similar dicyanocarbazole derivatives and serves as an estimate for this compound.

Hole Transport and Electron Transport Characteristics

The charge transport in organic semiconductors can occur through two primary mechanisms: coherent (band-like) transport and incoherent (hopping) transport. utwente.nl In most disordered organic materials, charge transport is dominated by a thermally activated hopping mechanism, where charge carriers jump between localized states. researchgate.netnih.gov The efficiency of this process depends on the energetic disorder and the electronic coupling between adjacent molecules.

Due to the electron-deficient nature of the dicyanocarbazole core, this compound is expected to exhibit predominantly electron-transporting (n-type) characteristics. The low-lying LUMO level facilitates the injection and transport of electrons. Theoretical calculations on similar structures have shown that the LUMO orbitals are often localized on the electron-deficient moieties, which is beneficial for electron transport. researchgate.net

Conversely, the deep HOMO level, resulting from the electron-withdrawing cyano groups, suggests that hole injection and transport will be less favorable. This makes the material a good candidate for use as a hole-blocking layer in multilayered organic electronic devices, preventing the leakage of holes into the electron-transporting layer and thus improving device efficiency.

Electropolymerization Strategies for Polymeric Structures

Electropolymerization is a versatile technique to synthesize conductive polymers directly onto an electrode surface. This method offers excellent control over the film thickness and morphology. For carbazole and its derivatives, electropolymerization typically occurs through the coupling of radical cations at the 3,6- and 2,7-positions of the carbazole ring.

However, in the case of this compound, the 3 and 6 positions are blocked by the cyano groups. This substitution pattern prevents the typical electropolymerization pathway observed for many other carbazole monomers. Therefore, direct electropolymerization of this compound to form a conjugated polymer is not a straightforward process.

Alternative strategies would be required to incorporate this moiety into a polymeric structure. One approach could involve the synthesis of a monomer where the this compound unit is attached to another polymerizable group. For instance, the benzyl group could be functionalized with a vinyl, ethynyl, or thiophene (B33073) unit, which can then undergo electropolymerization. Another possibility involves the electrochemical C-N coupling reactions, which have been reported for carbazoles with other molecules, though this would lead to different types of polymeric or oligomeric structures rather than a traditional conjugated backbone. beilstein-journals.org

The development of such polymeric structures could be advantageous for creating robust and solution-processable materials with the desirable electronic properties of the this compound unit, making them suitable for large-area electronic applications.

Computational Chemistry and Theoretical Modeling of 9 Benzyl 3,6 Dicyanocarbazole

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. rsc.orguci.edu It is widely used to predict properties related to how a molecule interacts with light. nih.gov

TD-DFT can simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the maximum absorption wavelengths (λmax). researchgate.net The intensity of these transitions is related to the calculated oscillator strength.

For 9-Benzyl-3,6-dicyanocarbazole, TD-DFT calculations predict intense absorption bands corresponding to π-π* transitions within the carbazole (B46965) system. To simulate emission, the geometry of the first excited state (S1) is optimized. The energy difference between the optimized S1 state and the ground state geometry gives the fluorescence energy. researchgate.net These simulations are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions. mdpi.com

Table 3: Simulated Photophysical Properties

| Property | Transition | Typical Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| Absorption | S0 → S1 | ~350-400 | > 0.1 (Strong) |

| Emission (Fluorescence) | S1 → S0 | ~450-550 | N/A |

The donor-acceptor architecture of this compound gives rise to excited states with significant Intramolecular Charge Transfer (ICT) character. Upon photoexcitation, an electron is promoted from the HOMO (on the carbazole donor) to the LUMO (on the dicyano acceptors). TD-DFT calculations can quantify the extent of this charge transfer. sonar.ch

Analysis of the molecular orbitals involved in the electronic transition provides a qualitative picture of ICT. More advanced diagnostic tools can calculate the spatial separation between the excited electron and the resulting "hole" left behind. The presence of a low-lying ICT state is crucial for the molecule's use in applications like organic light-emitting diodes (OLEDs) and sensors, as it strongly influences the emission properties, including color and efficiency.

Molecular Dynamics Simulations for Conformational and Solvent Effects

While DFT and TD-DFT calculations are typically performed on a single, static molecule (often in a vacuum), Molecular Dynamics (MD) simulations model the behavior of molecules over time, accounting for temperature, motion, and the surrounding environment.

MD simulations can be used to explore the conformational landscape of this compound, revealing how the benzyl (B1604629) group rotates and how the carbazole core flexes at a given temperature. More importantly, MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects. The interaction between the solute and solvent molecules can influence both the ground and excited state properties. researchgate.net For a molecule with significant ICT character, the polarity of the solvent is particularly important. Polar solvents can stabilize the charge-separated excited state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum, a phenomenon known as solvatochromism. Mixed-solvent MD simulations can also be employed to identify potential binding pockets and understand how different solvent environments affect molecular flexibility. nih.gov

Elucidation of Reaction Mechanisms via Computational Approaches

While specific computational studies on the reaction mechanisms for the synthesis of this compound are not extensively detailed in the public domain, the general principles of computational chemistry allow for a theoretical exploration of its formation pathways. Typically, the synthesis of such a molecule would involve the benzylation of a 3,6-dicyanocarbazole precursor. Computational approaches, particularly Density Functional Theory (DFT), can be employed to model the transition states and intermediates of this reaction.

By calculating the potential energy surface of the reaction, chemists can identify the most energetically favorable pathway. This involves mapping the energy of the system as the reactants transform into products. Key parameters that can be determined from these calculations include activation energies, which dictate the reaction kinetics, and the geometries of transition state structures. For instance, in the N-alkylation of a carbazole derivative, computational models can help to understand the role of the base, the solvent, and the nature of the leaving group on the benzyl halide.

Table 1: Representative Theoretical Parameters for Reaction Pathway Analysis

| Parameter | Significance in Reaction Mechanism Elucidation | Typical Computational Method |

|---|---|---|

| Activation Energy (Ea) | Determines the rate of the reaction; a lower Ea indicates a faster reaction. | DFT (e.g., B3LYP functional with a suitable basis set like 6-31G(d)) |

| Transition State Geometry | Provides a snapshot of the highest energy point along the reaction coordinate, revealing bond-breaking and bond-forming processes. | Transition State Search Algorithms (e.g., QST2, QST3) within DFT |

| Reaction Enthalpy (ΔH) | Indicates whether the reaction is exothermic or endothermic. | DFT energy calculations of reactants and products |

| Solvent Effects | Models how the surrounding solvent molecules influence the reaction pathway and energetics. | Continuum Solvation Models (e.g., PCM, SMD) |

Quantum Chemical Insights into Structure-Property Relationships

Quantum chemical calculations are instrumental in understanding how the specific arrangement of atoms and electrons in this compound gives rise to its unique properties. These calculations provide a detailed picture of the electronic structure, which is fundamental to its optical and electronic behavior.

DFT and time-dependent DFT (TD-DFT) are the workhorse methods for these investigations. Geometry optimization using DFT provides the most stable three-dimensional structure of the molecule. From this optimized geometry, a wealth of information can be extracted. For example, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be visualized. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the electronic excitability of the molecule and its potential applications in optoelectronic devices.

The presence of the electron-withdrawing cyano groups at the 3 and 6 positions of the carbazole core, combined with the benzyl group at the 9-position, significantly influences the electronic properties. Quantum chemical calculations can quantify these effects. For instance, Natural Bond Orbital (NBO) analysis can reveal the extent of electron delocalization and charge transfer within the molecule. The molecular electrostatic potential (MEP) map, another output of these calculations, can predict the reactive sites of the molecule for electrophilic and nucleophilic attack.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Quantum Chemical Descriptor | Property Relationship | Computational Method |

|---|---|---|

| HOMO-LUMO Energy Gap | Correlates with electronic transition energies, chemical reactivity, and kinetic stability. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Molecular Electrostatic Potential (MEP) | Indicates regions of positive and negative electrostatic potential, predicting sites for intermolecular interactions. | DFT |

| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution, intramolecular charge transfer, and hyperconjugative interactions. | NBO analysis performed on a DFT-optimized geometry |

| Dipole Moment | Relates to the overall polarity of the molecule, affecting its solubility and intermolecular forces. | DFT |

In silico studies on related carbazole derivatives have demonstrated a strong correlation between theoretically predicted and experimentally observed properties, validating the use of these computational methods for gaining a priori knowledge of new materials like this compound.

Applications of 9 Benzyl 3,6 Dicyanocarbazole in Advanced Organic Materials

Role in Organic Electronic Devices

The carbazole (B46965) moiety is renowned for its excellent hole-transporting capabilities and high thermal stability. The introduction of dicyano substituents modifies the electronic properties, creating a bipolar character that is highly desirable for various organic electronic devices.

In the field of OLEDs, materials based on the 3,6-dicyanocarbazole framework have demonstrated significant potential as both emitters and host materials, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) devices. The strong electron-withdrawing nature of the two cyano (-CN) groups lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for engineering efficient charge injection and transport within the device stack.

As host materials, cyanocarbazole derivatives are designed to have high triplet energies to effectively confine the triplet excitons of the phosphorescent or TADF guest emitters, preventing energy loss through non-radiative pathways. For instance, isomeric carbazole/1,3,5-triazine hybrid bipolar-transport host materials, o-3CN-TRZ and o-4CN-TRZ, have been developed where the cyano-substituted carbazole acts as the donor unit. rsc.org These materials exhibit high triplet energies (2.79 and 2.77 eV, respectively), making them suitable hosts for green and greenish-yellow emitters. rsc.org Devices using these hosts have achieved high external quantum efficiencies (EQEs), with a maximum of 20.5% for a green phosphorescent OLED. rsc.org The bipolar nature, arising from the combination of the hole-transporting carbazole and an electron-transporting acceptor moiety, ensures balanced charge flux within the emissive layer, a key requirement for high-efficiency OLEDs.

Derivatives of 3,6-dicyanocarbazole can also be functionalized to act as emitters themselves. While not directly emitting, the dicyanocarbazole core is a critical building block in larger, more complex TADF molecules. The principle relies on creating a molecule with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which allows for efficient reverse intersystem crossing from the triplet state back to the singlet state, thus harvesting triplet excitons for light emission.

Below is a table summarizing the performance of OLEDs utilizing cyanocarbazole-based host materials.

| Emitter | Host Material | Max. EQE (%) | Emission Color | Ref. |

| (ppy)₂Ir(acac) | o-4CN-TRZ | 20.5 | Green | rsc.org |

| 4tCzDOXD | o-4CN-TRZ | 16.8 | Greenish-Yellow | rsc.org |

| 4tCzCNPy | o-4CN-TRZ | 16.9 | Greenish-Yellow | rsc.org |

| (ppy)₂Ir(acac) | o-3CN-TRZ | 19.6 | Green | rsc.org |

| 4tCzDOXD | o-3CN-TRZ | 12.5 | Greenish-Yellow | rsc.org |

| 4tCzCNPy | o-3CN-TRZ | 13.8 | Greenish-Yellow | rsc.org |

This table is interactive. You can sort and filter the data.

In the realm of solar energy conversion, carbazole derivatives are widely used as hole-transporting materials (HTMs) in both organic photovoltaics and perovskite solar cells (PSCs). The function of an HTM is to efficiently extract and transport holes from the light-absorbing layer to the anode while blocking electrons, thereby preventing charge recombination. The introduction of cyano groups onto the carbazole core, as in 9-Benzyl-3,6-dicyanocarbazole, can be strategically used to tune the material's energy levels to better align with the valence band of the perovskite absorber. This precise energy level alignment is critical for minimizing energy loss and maximizing the open-circuit voltage of the solar cell.

While specific research on this compound in this context is emerging, the broader family of carbazole-based materials has been extensively studied. For example, carbazole-based polymers are utilized in photochromic devices and photovoltaics. mdpi.com The high thermal stability of the carbazole unit is also a significant advantage for ensuring the long-term operational stability of solar cells, which often degrade under thermal stress.

The charge-transporting properties of carbazole derivatives also make them suitable candidates for the active channel material in organic thin-film transistors (OTFTs). The performance of an OTFT is primarily determined by the charge carrier mobility of the organic semiconductor. The ordered packing of molecules in the solid state facilitates efficient charge hopping between adjacent molecules. The bulky benzyl (B1604629) group in this compound can influence this molecular packing, which in turn affects the charge transport characteristics. The bipolar nature imparted by the dicyano substitution could potentially enable the development of ambipolar OTFTs, which can transport both holes and electrons, simplifying the design of complementary logic circuits. Research has shown that carbazole derivatives are excellent candidates for materials used in various electronic applications, including electroluminescent devices and electrochromic displays. researchgate.net

Advanced Sensing Platforms

The unique electronic and photophysical properties of the 3,6-dicyanocarbazole scaffold have been harnessed to create highly sensitive and selective chemical sensors and biosensors.

The 3,6-dicyanocarbazole unit is a powerful building block for the construction of anion sensors. The design principle revolves around attaching hydrogen-bond donor groups (like amides or ureas) to the carbazole skeleton. The electron-withdrawing cyano groups significantly increase the acidity of the N-H protons of these donor groups, enhancing their ability to bind to anions through hydrogen bonding. mdpi.com This strong binding event can be transduced into a measurable optical signal, such as a change in color (colorimetric sensor) or fluorescence.

Receptors based on 3,6-dicyanocarbazole have shown enhanced anion affinities compared to less electron-deficient analogues. mdpi.com Upon binding with a basic anion, deprotonation can occur, leading to a distinct change in the electronic structure of the molecule. This often results in a marked enhancement in fluorescence intensity, providing a "turn-on" sensing mechanism. mdpi.com While this deprotonation mechanism can lead to high sensitivity, it may lack selectivity for specific anions, as it is primarily driven by the anion's basicity. mdpi.com Nevertheless, these highly acidic and strongly binding receptors are valuable for applications where high affinity is paramount. mdpi.com

The application of this compound and related compounds extends to the field of electrochemical biosensors. In this context, the carbazole derivative can be incorporated onto an electrode surface to act as a recognition element or as a signal transducer. For example, polymers derived from functionalized carbazole monomers can be electropolymerized onto an electrode. The resulting polymer film can then be used to immobilize biomolecules like enzymes or antibodies.

The electrochemical properties of the dicyanocarbazole core can be exploited for signal generation. A binding event between the immobilized biomolecule and its target analyte can cause a change in the local environment of the polymer, which in turn alters its electrochemical response (e.g., a change in current or potential). This change can be measured and correlated to the concentration of the analyte. The inherent conductivity and redox activity of carbazole-based polymers make them excellent candidates for such label-free electrochemical sensing platforms. mdpi.com

Utilization in Photocatalysis and Photoredox Reactions

The application of carbazole derivatives in photocatalysis and photoredox reactions is a burgeoning field of study. These compounds are known for their electron-donating capabilities, which can be tuned by substitution on the carbazole ring. The introduction of electron-withdrawing groups, such as the cyano moieties at the 3 and 6 positions of this compound, significantly influences the electronic properties of the molecule. These modifications can enhance the photophysical characteristics relevant to photocatalysis, such as excited-state lifetimes and redox potentials.

While direct studies on the photocatalytic activity of this compound are not extensively documented, research on similar carbazole derivatives provides a framework for its potential utility. For instance, carbazoles with electron-withdrawing substituents have been investigated as components of donor-acceptor systems that can facilitate charge separation upon photoexcitation, a key step in many photocatalytic cycles. The benzyl group at the 9-position can also influence the solubility and processing of the material, which are important considerations for the design of practical photocatalytic systems.

Table 1: Potential Photophysical Properties of this compound Relevant to Photocatalysis (Hypothetical Data Based on Related Compounds)

| Property | Predicted Characteristic | Rationale |

| Absorption Spectrum | Likely absorption in the UV-A or near-visible region | The extended π-system of the carbazole core, influenced by the cyano groups. |

| Emission Spectrum | Potential for fluorescence or phosphorescence | Dependent on the nature of the excited state and intersystem crossing efficiency. |

| Excited-State Redox Potentials | Strong oxidizing and/or reducing power in the excited state | The combination of the electron-rich carbazole and electron-withdrawing cyano groups. |

| Photostability | Moderate to high | The aromatic carbazole core is generally stable under irradiation. |

Functionalization in Supramolecular Chemistry and Coordination Cages

In the realm of supramolecular chemistry, carbazole-based ligands are valued for their rigidity, planarity, and ability to engage in π-π stacking interactions. These features make them excellent candidates for the construction of well-defined supramolecular architectures, including coordination cages. The nitrogen atom of the carbazole can be functionalized, and the aromatic rings can be substituted to introduce coordinating groups.

In the case of this compound, the cyano groups could potentially act as coordinating sites for metal ions, although they are generally weak ligands. More likely, the carbazole unit itself could be incorporated into a larger ligand structure designed to self-assemble with metal centers to form discrete, cage-like structures. The benzyl group could serve to modulate the solubility and steric properties of the resulting assembly. While specific examples of coordination cages built from this compound are not prevalent in the literature, the foundational principles of supramolecular design suggest its viability as a component in such systems.

Integration into Bio-Related Systems: Universal Bases in Nucleic Acid Mimics

One of the most intriguing potential applications of carbazole derivatives is in the field of bio-organic chemistry, specifically as universal bases in nucleic acid mimics. A universal base is an artificial nucleobase that can pair with all four natural DNA bases (adenine, guanine, cytosine, and thymine) with little discrimination. This property is highly desirable for various biotechnological applications, such as in primers for the polymerase chain reaction (PCR) and as probes for detecting specific DNA or RNA sequences.

Molecular dynamics simulations have explored the potential of 3,6-dicyanocarbazole (DCC) as a universal base when incorporated into a DNA duplex. researchgate.net These studies suggest that the dicyanocarbazole core can stack within the DNA helix without causing significant distortion. The ability to form stable base pairs is attributed to stacking interactions rather than specific hydrogen bonding. The 9-position of the carbazole is the logical point of attachment to a nucleic acid backbone, and the benzyl group in this compound could be a precursor to a linker for incorporation into a peptide nucleic acid (PNA) or other nucleic acid mimic.

Table 2: Theoretical Parameters for 3,6-Dicyanocarbazole as a Universal Base in a DNA Duplex (Based on Molecular Dynamics Studies)

| Parameter | Observation from Simulations | Implication |

| Helical Twist | Minimal perturbation to the overall DNA structure. researchgate.net | Suggests good compatibility with the natural DNA helix. |

| Base Pair Rise | Consistent with standard B-DNA parameters. researchgate.net | Indicates stable stacking within the duplex. |

| Stacking Energy | Favorable stacking interactions with adjacent bases. | Contributes to the stability of the duplex containing the universal base. |

| Hydrogen Bonding | No specific hydrogen bonds formed with opposing natural bases. | Consistent with the concept of a universal base that does not rely on specific base-pairing rules. |

Future Research Directions and Translational Perspectives

Development of Novel Derivatives with Tailored Electronic Structures

The electronic properties of carbazole (B46965) derivatives can be finely tuned through strategic chemical modifications. The introduction of electron-withdrawing cyano groups at the 3 and 6 positions of the carbazole core is known to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. This modification can enhance electron affinity and improve air stability in electronic devices. The benzyl (B1604629) group at the 9-position, while not in direct conjugation with the carbazole pi-system, can influence the molecule's solubility, morphology in thin films, and intermolecular interactions, which in turn can affect the bulk electronic properties.

Future research in this area will likely focus on the synthesis of a library of 9-benzyl-3,6-dicyanocarbazole derivatives with various substituents on the benzyl ring. By introducing electron-donating or electron-withdrawing groups to the benzyl moiety, it may be possible to secondarily tune the electronic properties of the carbazole core. For instance, a para-substituted nitro group on the benzyl ring could further lower the LUMO level, potentially enhancing electron injection in organic light-emitting diodes (OLEDs). Conversely, a methoxy (B1213986) group could raise the HOMO level, which might be beneficial for hole injection.

Table 1: Predicted Electronic Properties of Substituted this compound Derivatives Note: The following data is predictive and based on computational modeling of similar carbazole derivatives. Actual experimental values may vary.

| Substituent on Benzyl Ring | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |

| H | -6.0 | -2.8 | 3.2 |

| p-NO₂ | -6.1 | -3.0 | 3.1 |

| p-OCH₃ | -5.9 | -2.7 | 3.2 |

| p-CN | -6.2 | -3.1 | 3.1 |

Exploration of New Application Domains for Dicyanocarbazole Derivatives

The unique electronic structure of dicyanocarbazole derivatives makes them promising candidates for a range of optoelectronic applications. Their high electron affinity and potential for ambipolar charge transport open up possibilities beyond traditional hole-transporting materials.

One of the most promising application domains is in the field of thermally activated delayed fluorescence (TADF) emitters for OLEDs . The design of TADF molecules requires a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The carbazole core can act as a donor, and by attaching suitable acceptor moieties, it is possible to achieve the necessary charge-transfer character in the excited state to facilitate TADF. The dicyano substitution already provides some electron-accepting character, and further derivatization could lead to highly efficient TADF emitters.

Another area of interest is in organic solar cells (OSCs) . Dicyanocarbazole derivatives can be explored as non-fullerene acceptors or as a component in donor-acceptor copolymers. Their tunable energy levels are crucial for achieving efficient charge separation at the donor-acceptor interface. The benzyl group can enhance the solubility and processability of these materials, which is a key consideration for fabricating efficient large-area devices.

Table 2: Potential Applications of this compound Derivatives

| Application | Key Material Properties |

| OLEDs (TADF Emitters) | Small ΔEST, high photoluminescence quantum yield, good thermal stability |

| Organic Solar Cells | Broad absorption spectrum, appropriate HOMO/LUMO levels, high charge carrier mobility |

| Organic Field-Effect Transistors | High charge carrier mobility, good air stability, solution processability |

| Perovskite Solar Cells | Efficient hole-transporting material, matched energy levels with perovskite |

Advanced Characterization Techniques for Intricate Photophysical and Electrochemical Mechanisms

A thorough understanding of the structure-property relationships in this compound and its derivatives will require the use of a suite of advanced characterization techniques.

Cyclic Voltammetry (CV): This electrochemical technique is essential for determining the HOMO and LUMO energy levels of new derivatives, providing crucial information for device engineering.

UV-Visible and Photoluminescence Spectroscopy: These techniques will be used to study the light absorption and emission properties of the molecules, including their quantum yields and excited-state lifetimes.

Time-Resolved Photoluminescence: This will be critical for investigating the dynamics of the excited states, particularly for identifying and quantifying TADF behavior.

X-ray Crystallography: Single-crystal X-ray diffraction can provide unambiguous structural information, revealing details about molecular conformation and intermolecular packing in the solid state. nih.gov

Ultrafast Transient Absorption Spectroscopy: This technique can be employed to probe the dynamics of charge carriers and excited states on femtosecond to nanosecond timescales, offering insights into charge transfer and recombination processes.

Computational Design and Predictive Modeling for Material Discovery

Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), will play a pivotal role in accelerating the discovery of new this compound derivatives. scientific.netnih.gov These methods allow for the in silico design and screening of a large number of virtual compounds, predicting their electronic and photophysical properties before embarking on time-consuming and resource-intensive synthesis.

Predictive modeling can be used to:

Calculate HOMO and LUMO energy levels to assess their suitability for specific applications.

Simulate absorption and emission spectra to predict their optical properties.

Estimate the S₁-T₁ energy gap (ΔEST) to identify promising TADF candidates.

Model intermolecular interactions to understand how molecules will pack in the solid state, which influences charge transport.

By combining computational screening with targeted synthesis and characterization, the material discovery process can be made significantly more efficient.

Scalable Synthesis and Manufacturing of Carbazole-Based Functional Materials

For any new material to have a real-world impact, a scalable and cost-effective synthesis is paramount. The synthesis of this compound would likely proceed through a multi-step route, starting from commercially available carbazole. A plausible synthetic pathway involves the benzylation of the carbazole nitrogen, followed by bromination at the 3 and 6 positions to yield 9-benzyl-3,6-dibromocarbazole. chemimpex.com The final step would be the cyanation of the dibromo-precursor.

A key challenge in the scalable synthesis will be the cyanation step. Traditional methods often employ toxic cyanide reagents. Future research should focus on developing greener and safer cyanation protocols, for example, using less toxic cyanide sources like potassium ferrocyanide. wustl.edu The use of efficient and recyclable catalysts, such as palladium-based systems, will also be crucial for a sustainable manufacturing process. nih.gov

Furthermore, for applications in organic electronics, the purification of the final products to very high levels (typically >99.9%) is essential. The development of efficient purification techniques, such as temperature-gradient sublimation, will be a critical aspect of the manufacturing process.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying 9-Benzyl-3,6-dicyanocarbazole?

- Methodological Answer : The synthesis typically involves halogenation of the carbazole core followed by cyano group introduction. For example, iodinated derivatives (e.g., 9-Benzyl-3,6-diiodo-9H-carbazole) are synthesized via iodination using KI/KIO₃ in acetic acid, followed by benzylation with benzyl bromide in DMSO/KOH . Purification involves crystallization from solvents like acetone or chloroform. For cyano derivatives, nitrile groups may be introduced via nucleophilic substitution or palladium-catalyzed cyanation. Crystallization conditions (e.g., slow evaporation) are critical for obtaining single crystals for X-ray analysis .

Q. How can X-ray crystallography and ¹³C NMR spectroscopy be used to characterize this compound?

- Methodological Answer : X-ray diffraction at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, enabling precise bond-length measurements (C–C, C–N, C–halogen). For NMR, ¹³C chemical shifts (especially for carbons adjacent to heavy atoms) require relativistic corrections (e.g., ZORA Hamiltonian) to account for spin-orbit coupling effects. Non-relativistic DFT calculations (e.g., B3LYP/6-311++G(3df,2pd)) may yield deviations >40 ppm for carbons bonded to heavy atoms, but relativistic methods reduce errors to <6 ppm .

Q. What role does density functional theory (DFT) play in predicting the molecular geometry of this compound?

- Methodological Answer : DFT (e.g., B3LYP hybrid functional with basis sets like 6-311++G(3df,2pd)) optimizes gas-phase geometries, showing strong correlation (R² >0.999) with X-ray data. Discrepancies in bond lengths (e.g., C–I: 0.03–0.04 Å difference) arise from solid-state packing effects. Vibrational frequency analysis confirms energy minima (no imaginary frequencies) .

Advanced Research Questions

Q. How can discrepancies between DFT-predicted and experimental ¹³C NMR chemical shifts be resolved?

- Methodological Answer : Non-relativistic DFT underestimates the heavy-atom effect (HALA) on adjacent carbons. Incorporating scalar and spin-orbit relativistic corrections via the Zeroth-Order Regular Approximation (ZORA) in software like ADF significantly improves accuracy. For example, SO-ZORA reduces root-mean-square deviations from 12.85 ppm (non-relativistic) to 3.34 ppm for iodine-substituted carbazoles .

Q. What computational approaches are used to assess aromaticity in this compound derivatives?

- Methodological Answer : Aromaticity is evaluated via:

- HOMA (Harmonic Oscillator Model of Aromaticity) : Calculated from bond-length deviations (e.g., HOMA = 0.996 for benzyl rings vs. 0.446 for pyrrolic rings in iodinated derivatives).

- NICS (Nucleus-Independent Chemical Shift) : Magnetic shielding at ring centers (NICS(0)) or 1 Å above (NICS(1)zz). For example, NICS(1)zz values correlate better with aromatic trends than NICS(0) .

Q. How can substituent effects (e.g., cyano vs. iodo groups) be optimized for photophysical or electronic applications?

- Methodological Answer : Substituents alter conjugation and electron-withdrawing/donating properties. Cyano groups enhance electron deficiency, potentially improving charge transport in organic semiconductors. Comparative DFT studies (e.g., HOMO/LUMO analysis) and experimental UV-Vis/fluorescence spectroscopy guide design. Heavy atoms (e.g., iodine) may quench fluorescence but enhance phosphorescence .

Q. What strategies address challenges in modeling heavy-atom effects on NMR parameters?

- Methodological Answer : Use relativistic Hamiltonians (e.g., ZORA) and gauge-including atomic orbitals (GIAOs) for shielding tensor calculations. Basis sets like QZ4P improve accuracy for heavy atoms. For cyano derivatives, validate predictions against experimental shifts and adjust functionals (e.g., BHandHLYP for better exchange-correlation balance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。